2,3-DIHYDRO-1H-INDOL-1-YL[2-(3-ETHOXYPHENYL)-4-QUINOLYL]METHANONE
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Overview
Description
2,3-DIHYDRO-1H-INDOL-1-YL[2-(3-ETHOXYPHENYL)-4-QUINOLYL]METHANONE is a complex organic compound that features an indole and quinoline moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Quinoline derivatives are also significant in medicinal chemistry due to their broad spectrum of biological activities .
Preparation Methods
The synthesis of 2,3-DIHYDRO-1H-INDOL-1-YL[2-(3-ETHOXYPHENYL)-4-QUINOLYL]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the formation of the indole ring followed by the construction of the quinoline moiety. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of these heterocyclic structures . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while reducing costs and environmental impact .
Chemical Reactions Analysis
2,3-DIHYDRO-1H-INDOL-1-YL[2-(3-ETHOXYPHENYL)-4-QUINOLYL]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound and its derivatives are used in the development of new materials and as intermediates in the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 2,3-DIHYDRO-1H-INDOL-1-YL[2-(3-ETHOXYPHENYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets. The indole and quinoline moieties can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds include other indole and quinoline derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Quinoline: A heterocyclic aromatic organic compound with significant medicinal properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
2,3-DIHYDRO-1H-INDOL-1-YL[2-(3-ETHOXYPHENYL)-4-QUINOLYL]METHANONE is unique due to its combined indole and quinoline structure, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C26H22N2O2 |
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Molecular Weight |
394.5g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-[2-(3-ethoxyphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C26H22N2O2/c1-2-30-20-10-7-9-19(16-20)24-17-22(21-11-4-5-12-23(21)27-24)26(29)28-15-14-18-8-3-6-13-25(18)28/h3-13,16-17H,2,14-15H2,1H3 |
InChI Key |
GTXBAOIDPZUHKO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC5=CC=CC=C54 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
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